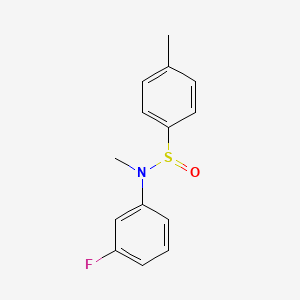
N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide functional group attached to a benzene ring, which is further substituted with a fluorophenyl group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-fluoroaniline with 4-dimethylbenzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfonamide.
Reduction: N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biological pathways, leading to the observed effects of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Fluorophenyl)-N-methylbenzene-1-sulfinamide
- N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfonamide
- N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-amine
Uniqueness
N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide is unique due to the presence of both a fluorophenyl group and a dimethyl group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
87433-20-3 |
|---|---|
Fórmula molecular |
C14H14FNOS |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-N,4-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C14H14FNOS/c1-11-6-8-14(9-7-11)18(17)16(2)13-5-3-4-12(15)10-13/h3-10H,1-2H3 |
Clave InChI |
GHLQOOSBCQFBAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B14390258.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

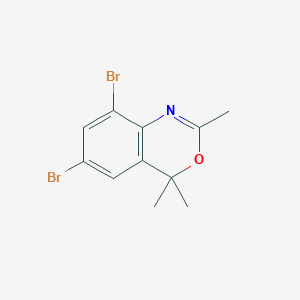
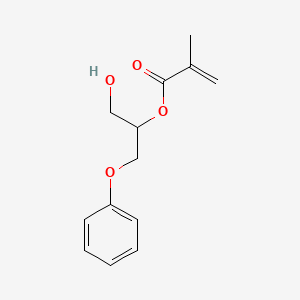
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
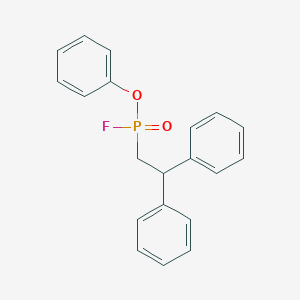

![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
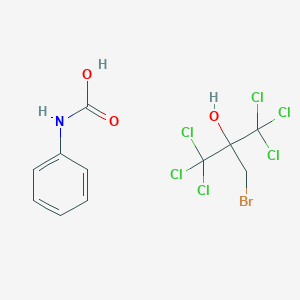
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
